molecular formula C15H13N3O3S2 B3832916 N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide

N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No.: B3832916
M. Wt: 347.4 g/mol
InChI Key: UFCIJXMPMHBRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1,3-Benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a benzothiazole ring linked via a sulfamoyl bridge to a phenylacetamide group. This structure combines the electron-withdrawing benzothiazole moiety with the sulfonamide pharmacophore, commonly associated with antimicrobial and anti-inflammatory activities. Variations in substituents on the benzothiazole (e.g., methyl groups) or phenyl ring can modulate its physicochemical and pharmacological properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-10(19)16-11-6-8-12(9-7-11)23(20,21)18-15-17-13-4-2-3-5-14(13)22-15/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCIJXMPMHBRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide with acetic anhydride or acetic acid. The resulting compound is characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm its structure and purity .

Anticonvulsant Activity

Research has demonstrated that compounds with a benzothiazole moiety exhibit notable anticonvulsant properties. In a study evaluating several benzothiazole derivatives, one compound showed significant efficacy in the maximal electroshock (MES) model, indicating its potential as an anticonvulsant agent. The mechanism involves interaction with nicotinic acetylcholine receptors, where specific hydrogen bond interactions enhance binding affinity .

Anticancer Properties

Compounds containing the benzothiazole structure have been reported to possess anticancer activity. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through pathways involving cyclooxygenase enzymes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits antibacterial and antifungal activities against several pathogens. The benzothiazole derivatives demonstrate a broad spectrum of activity, making them potential candidates for developing new antimicrobial agents .

Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism Reference
AnticonvulsantHighInteraction with nicotinic acetylcholine receptors
AnticancerModerateInduction of apoptosis
AntimicrobialBroad SpectrumInhibition of bacterial growth

Computational Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to cyclooxygenase enzymes, which are critical in inflammatory processes. The results indicate promising potential for developing anti-inflammatory drugs based on this compound .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is thought to involve inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. In vitro tests have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. Studies involving various cancer cell lines have demonstrated that this compound inhibits cell proliferation and promotes cell cycle arrest at the G2/M phase. This suggests potential applications in cancer therapeutics .

Material Science Applications

In addition to its biological applications, this compound has shown promise in material science. Its unique chemical structure allows it to be utilized as a precursor for synthesizing novel polymers and nanomaterials. These materials have potential applications in drug delivery systems and biosensors due to their biocompatibility and functional properties .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The results suggest that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Mechanism

In another study focusing on its anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Heterocyclic Variations

Benzothiazole Derivatives
  • N-{4-[(6-Methyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide ():

    • Substituent: 6-Methyl group on the benzothiazole.
    • Impact: Methylation may enhance lipophilicity and metabolic stability compared to the parent compound.
  • N-(1,3-Benzothiazol-2-yl)acetamide ():

    • Simpler structure lacking the sulfonylphenyl group.
    • Reduced molecular complexity but retains the benzothiazole core, which is critical for interactions with biological targets like enzymes or receptors .
Thiazole and Thiadiazole Derivatives
  • Sulfamethizole ():

    • Structure: N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide.
    • Key Difference: Thiadiazole replaces benzothiazole.
    • Activity: Antibacterial (inhibits dihydropteroate synthase). The thiadiazole’s smaller size and different electronic profile may reduce cross-resistance compared to classical sulfonamides .
  • 2-(4-Chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (): Substituent: Phenoxy group on acetamide and thiazole sulfonamide. Molecular Weight: 437.92 g/mol (higher due to phenoxy group). Properties: Increased density (1.505 g/cm³) and altered solubility compared to benzothiazole analogs .
Classical Sulfonamide Antibiotics
  • Sulfacetamide (): Structure: N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide. Key Difference: Lacks heterocyclic amine; simpler phenylsulfonamide. Use: Topical antibiotic for ocular infections. The absence of a benzothiazole or thiadiazole limits its spectrum compared to newer derivatives .

Pharmacological Activities

Compound Substituent/Modification Pharmacological Activity Reference
N-{4-[(1,3-Benzothiazol-2-yl)…]acetamide Benzothiazole sulfonamide Potential antimicrobial/anti-inflammatory (theoretical)
Sulfamethizole 5-Methylthiadiazole Antibacterial
Compound 35 () 4-Methylpiperazinyl sulfonamide Analgesic (comparable to paracetamol)
N-{[4-(4-Methoxybenzenesulfonamido)…]acetamide Methoxybenzenesulfonamide Antibiotic derivative (sulfonamide class)
Key Findings:
  • Benzothiazole vs. Thiadiazole : Benzothiazole derivatives (e.g., ) may exhibit broader biological activities due to enhanced π-π stacking and hydrogen-bonding capabilities compared to thiadiazoles .
  • Analgesic Activity : Piperazinyl-sulfonamide analogs () highlight the role of amine substituents in modulating CNS-targeted effects, unlike the antimicrobial focus of benzothiazole/thiadiazole derivatives .

Physicochemical Properties

  • Molecular Weight :
    • Benzothiazole derivatives: ~300–400 g/mol (e.g., ).
    • Thiazole/thiadiazole derivatives: Higher (e.g., 437.92 g/mol in ) due to bulky substituents .
  • Solubility :
    • Benzothiazole sulfonamides may exhibit lower aqueous solubility than classical sulfonamides (e.g., Sulfacetamide) due to increased hydrophobicity .
  • Hydrogen Bonding :
    • Crystal structures (e.g., ) show intermolecular N–H⋯N/O interactions, which stabilize packing and influence bioavailability .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide?

  • Answer : The compound features a sulfonamide bridge linking a benzothiazole moiety to an N-acetylated phenyl group. Key properties include:

  • Molecular formula : C₁₅H₁₃N₃O₃S₂ (inferred from structural analogs in and ).
  • Molecular weight : ~367.42 g/mol (calculated from formula).
  • Functional groups : Acetamide (-NHCOCH₃), sulfonamide (-SO₂NH-), and benzothiazole (aromatic heterocycle).
  • Crystallography : Analogous sulfonamides exhibit dihedral angles >80° between aromatic rings, stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O interactions) .

Q. What established synthetic routes are reported for this compound?

  • Answer : Synthesis typically involves:

Sulfonylation : Reacting 4-aminophenylacetamide with 1,3-benzothiazol-2-yl sulfonyl chloride under basic conditions (pH 8–9) to form the sulfonamide bridge .

Acetylation : Protecting the amine group via acetylation using acetic anhydride or acetyl chloride .

Purification : Recrystallization in methanol or ethanol to isolate the product .

  • Key reagents : Methoxybenzenesulfonyl chloride (for sulfonylation), sodium bicarbonate (pH control) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer :

  • FTIR : Confirms sulfonamide (1324–1144 cm⁻¹ for S=O stretching), acetamide (1680 cm⁻¹ for C=O), and benzothiazole (C=N/C-S peaks at 1458–1591 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). ¹³C NMR identifies carbonyl (170–175 ppm) and sulfonamide carbons .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 368) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for this compound?

  • Answer :

  • Reaction conditions : Use anhydrous solvents (e.g., THF/DCM) and controlled pH (8–9) to minimize side reactions .
  • Catalysts : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or HPLC for high-purity isolates .
  • Yield challenges : Steric hindrance from the benzothiazole group may reduce sulfonylation efficiency; pre-activating the sulfonyl chloride improves reactivity .

Q. What strategies address contradictions in pharmacological data across studies?

  • Answer :

  • Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for metabolic stability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., replacing the benzothiazole with oxadiazole ( ) alters bioactivity.
  • Dose-response validation : Replicate studies across multiple concentrations to confirm EC₅₀/IC₅₀ values .
  • Contradiction example : While some sulfonamides show analgesic activity (e.g., compound 35 in ), others may lack efficacy due to poor membrane permeability .

Q. What computational methods predict the compound’s target interactions and binding affinity?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) or TEAD-YAP complexes .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Train models on datasets of sulfonamide bioactivity to predict ADMET properties .

Q. How can derivatives be designed to improve pharmacological activity?

  • Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance COX-2 inhibition .
  • Heterocycle replacement : Replace benzothiazole with triazole ( ) to improve solubility.
  • Prodrug strategies : Add ester moieties for enhanced bioavailability, as seen in sulfapyridine derivatives .

Q. What are the challenges in crystallographic analysis of this compound?

  • Answer :

  • Crystal growth : Requires slow evaporation of methanol/water mixtures at 4°C to obtain diffraction-quality crystals .
  • Hydrogen bonding : Intramolecular C–H⋯O and N–H⋯O bonds complicate phase determination; use SHELX for refinement .
  • Disorder : Flexible sulfonamide bridges may cause disorder; employ twin refinement in programs like Olex2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.